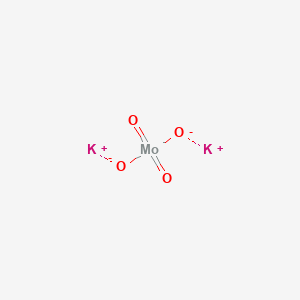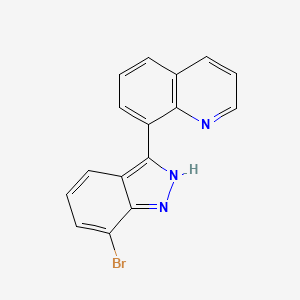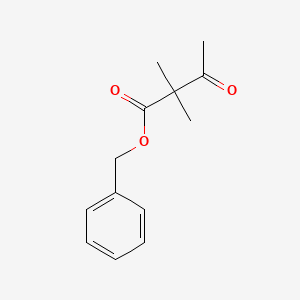
sodium;N-pyrrolidin-1-ylcarbamodithioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound with the identifier “sodium;N-pyrrolidin-1-ylcarbamodithioate” is known as Carbimazole. It is a pharmaceutical compound primarily used as an antithyroid agent. Carbimazole is a prodrug that is converted to its active form, methimazole, in the body. It is used to manage hyperthyroidism, a condition characterized by excessive production of thyroid hormones.
準備方法
Synthetic Routes and Reaction Conditions
Carbimazole is synthesized through a multi-step chemical process. The synthesis typically involves the reaction of ethyl isothiocyanate with ethylamine to form ethylthiourea. This intermediate is then cyclized to form the imidazole ring, resulting in the formation of Carbimazole.
Industrial Production Methods
In industrial settings, the production of Carbimazole involves large-scale chemical reactions under controlled conditions. The process ensures high purity and yield of the final product. The reaction conditions, such as temperature, pressure, and pH, are optimized to maximize efficiency and minimize impurities.
化学反応の分析
Types of Reactions
Carbimazole undergoes several types of chemical reactions, including:
Oxidation: Carbimazole can be oxidized to form its active metabolite, methimazole.
Reduction: Reduction reactions can convert Carbimazole back to its precursor compounds.
Substitution: Substitution reactions can occur at the imidazole ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions often require catalysts and specific solvents to facilitate the process.
Major Products Formed
The major product formed from the oxidation of Carbimazole is methimazole, which is the active form of the drug. Other derivatives can be formed through substitution reactions, depending on the reagents and conditions used.
科学的研究の応用
Carbimazole has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study imidazole chemistry and its derivatives.
Biology: Investigated for its effects on thyroid function and hormone regulation.
Medicine: Primarily used in the treatment of hyperthyroidism and related thyroid disorders.
Industry: Employed in the synthesis of other pharmaceutical compounds and as a reference standard in analytical chemistry.
作用機序
Carbimazole exerts its effects by inhibiting the enzyme thyroid peroxidase, which is crucial for the synthesis of thyroid hormones. By blocking this enzyme, Carbimazole reduces the production of thyroid hormones, thereby managing hyperthyroidism. The molecular targets include the thyroid gland and the pathways involved in hormone synthesis.
類似化合物との比較
Similar Compounds
Methimazole: The active metabolite of Carbimazole, used directly as an antithyroid agent.
Propylthiouracil: Another antithyroid drug with a similar mechanism of action but different chemical structure.
Thiamazole: A compound with similar therapeutic effects but distinct pharmacokinetic properties.
Uniqueness
Carbimazole is unique in its role as a prodrug, which means it is converted to its active form, methimazole, in the body. This conversion allows for a more controlled release and prolonged effect compared to direct administration of methimazole.
特性
IUPAC Name |
sodium;N-pyrrolidin-1-ylcarbamodithioate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2S2.Na/c8-5(9)6-7-3-1-2-4-7;/h1-4H2,(H2,6,8,9);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGKWAKBAJCWBPM-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)NC(=S)[S-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(C1)NC(=S)[S-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N2NaS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[2-(Trifluoromethyl)benzimidazol-1-yl]ethanamine;dihydrochloride](/img/structure/B8008292.png)
![5-[(1Z)-2-nitroprop-1-en-1-yl]-2,3-dihydro-1H-indene](/img/structure/B8008295.png)

![3-(4,7-Dimethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl)propanoic acid](/img/structure/B8008308.png)
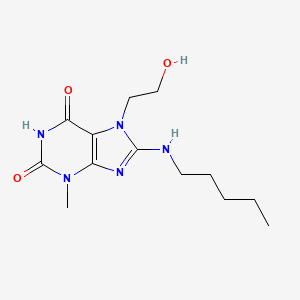
![3,7-Dimethyl-8-[2-(4-methylphenyl)-2-oxoethyl]sulfanylpurine-2,6-dione](/img/structure/B8008315.png)
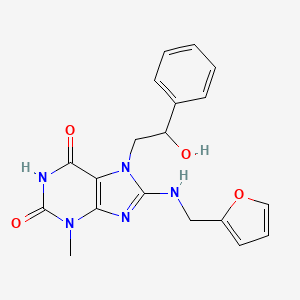
![3-Phenyl-2-(2,4,7-trimethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl)propanoic acid](/img/structure/B8008340.png)
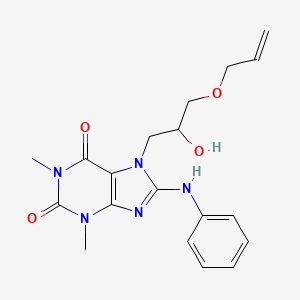
![8-(Butylamino)-7-[2-(4-methoxyphenyl)-2-oxoethyl]-3-methylpurine-2,6-dione](/img/structure/B8008353.png)
![7-[2-(4-Methoxyphenyl)-2-oxoethyl]-3-methyl-8-(2-methylpropylamino)purine-2,6-dione](/img/structure/B8008357.png)
